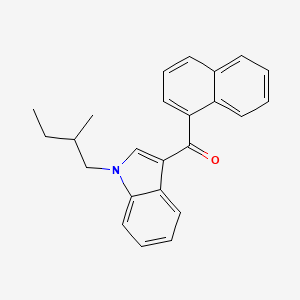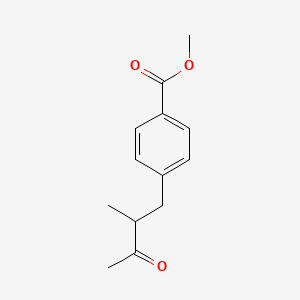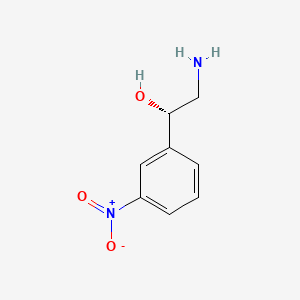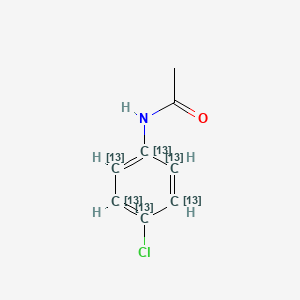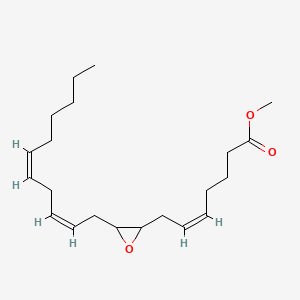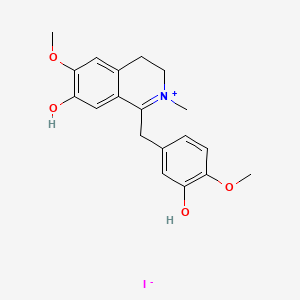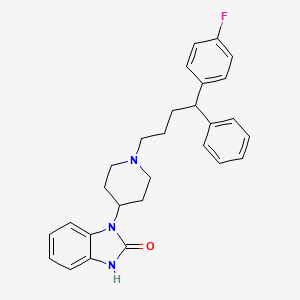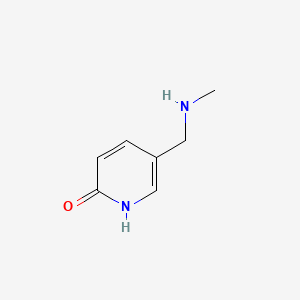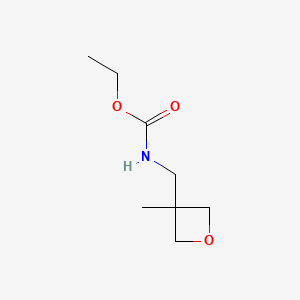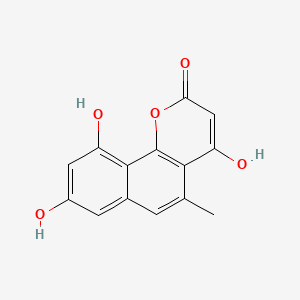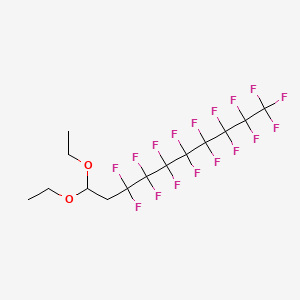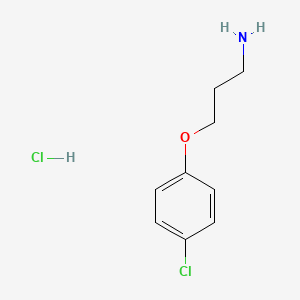![molecular formula C24H25NO3 B589274 1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone CAS No. 1391054-63-9](/img/structure/B589274.png)
1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone
Übersicht
Beschreibung
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., amine, ester, ketone) is also identified based on its functional groups.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions, starting from simple, readily available compounds, to construct the complex structure of the target molecule. The choice of starting materials, reagents, and conditions can greatly affect the outcome of the synthesis.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the connectivity of its atoms, and its molecular weight.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide insights into its chemical behavior, stability, and reactivity towards other substances.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and spectral properties, can be determined through various experimental techniques.Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Novel Synthesis Approaches
Researchers have developed innovative synthesis techniques for compounds with structural similarities to "1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone", demonstrating diverse chemical reactions and potential for further functionalization. For instance, novel synthesis routes involving electrochemical processes have been explored to create derivatives with enhanced properties, including oxidative stress resistance, showcasing the compound's versatility in organic synthesis (Largeron & Fleury, 1998).
Chemical Transformations and Reactivity
The compound and its derivatives have been a focal point for studying chemical transformations. Specific studies have highlighted the synthesis of complex molecules through catalytic processes, shedding light on the reactivity and potential applications in creating bioactive molecules (Orlińska & Romanowska, 2011). Such investigations contribute to a deeper understanding of the compound's chemical behavior under various conditions.
Potential Applications
Biological Activity Exploration
Compounds structurally related to "1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone" have been studied for their potential biological activities. Research has delved into the anti-inflammatory properties of phenyl dimer compounds, revealing promising results in in vivo studies and suggesting potential therapeutic applications (Singh et al., 2020).
Antimicrobial and Antioxidant Properties
The synthesis and evaluation of novel Schiff bases derived from structural analogs have demonstrated significant antimicrobial activities. Such studies highlight the compound's potential role in developing new antimicrobial agents with high efficacy against various microbial strains (Puthran et al., 2019). Furthermore, research into the antioxidant properties of related compounds suggests potential applications in combating oxidative stress and related diseases.
Safety And Hazards
The safety and hazards associated with a compound are typically determined through toxicology studies. This can include determining the compound’s LD50 (the lethal dose that kills 50% of a test population), potential for causing cancer (carcinogenicity), potential for causing birth defects (teratogenicity), and other potential health effects.
Zukünftige Richtungen
Future directions could involve optimizing the compound’s synthesis, studying its mechanism of action more deeply, modifying its structure to improve its properties, or developing applications for the compound in areas such as medicine or materials science.
Please note that this is a general guide and the specific details would depend on the particular compound . For “1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone”, specific studies would need to be conducted to provide the requested information.
Eigenschaften
IUPAC Name |
2-[benzyl(methyl)amino]-1-(3-methoxy-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-25(16-19-9-5-3-6-10-19)17-22(26)21-13-14-23(24(15-21)27-2)28-18-20-11-7-4-8-12-20/h3-15H,16-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSPKHAWBWPVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



